1-Bromooctane-d4

Isotopic Purity Deuterium Enrichment Internal Standard

1-Bromooctane-d4 (CAS 1219803-37-8) is a selectively deuterated isotopologue of 1-bromooctane, featuring four deuterium atoms at the C3 and C4 positions of the alkyl chain. It belongs to the class of deuterium-labeled alkyl halides widely employed as stable isotope-labeled internal standards (SIL-IS) in mass spectrometry.

Molecular Formula C8H17Br
Molecular Weight 197.15 g/mol
Cat. No. B15140128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromooctane-d4
Molecular FormulaC8H17Br
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCCCCCCCCBr
InChIInChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2
InChIKeyVMKOFRJSULQZRM-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromooctane-d4 Procurement Guide: An Octyl Bromide Isotopologue for Analytical Quantitation


1-Bromooctane-d4 (CAS 1219803-37-8) is a selectively deuterated isotopologue of 1-bromooctane, featuring four deuterium atoms at the C3 and C4 positions of the alkyl chain . It belongs to the class of deuterium-labeled alkyl halides widely employed as stable isotope-labeled internal standards (SIL-IS) in mass spectrometry . With a molecular formula of C8H13D4Br and a molecular weight of 197.15 g/mol, the compound is distinguished from its unlabeled counterpart (MW 193.13) by a mass shift of +4 Da . This mass differential, combined with near-identical physicochemical properties to the native analyte, establishes its primary utility as an internal standard for the accurate quantitation of 1-bromooctane in complex matrices using GC-MS and LC-MS methodologies .

Why Unlabeled 1-Bromooctane or Alternative Deuterated Forms Cannot Replace 1-Bromooctane-d4 in Validated Methods


In quantitative mass spectrometry, the choice of an internal standard is a critical analytical parameter that cannot be arbitrarily substituted. Using the unlabeled compound, 1-bromooctane, is fundamentally incompatible as it co-elutes with the analyte and produces an identical mass spectrum, precluding independent quantitation [1]. While alternative deuterated forms like 1-bromooctane-d17 (M+17) offer a larger mass shift, their significantly altered physicochemical properties—most notably a higher density (1.217 g/mL at 25°C versus ~1.1 g/cm³ for the d4 analog) —can introduce retention time shifts in chromatographic separations [2] and may not accurately reflect the extraction efficiency of the native analyte [3]. Furthermore, the specific isotopic labeling pattern (e.g., 3,3,4,4-d4 vs. 1,1-d2) can affect deuterium-hydrogen exchange rates under certain conditions [2], making it imperative to select the isotopologue that has been validated for the specific analytical method in question.

1-Bromooctane-d4 Quantifiable Differentiation Evidence: Purity, Mass Shift, and Analytical Suitability


Isotopic Enrichment of 1-Bromooctane-d4 (98 atom % D) Compared to Unlabeled Baseline

The isotopic enrichment of 1-Bromooctane-d4 is specified at a minimum of 98 atom % D . This quantitative value is critical for its function as a SIL-IS, as it directly correlates with the extent of mass spectral interference from the unlabeled M+0 isotopic peak. Lower enrichment levels would increase the contribution of the M+0 peak to the internal standard's quantitation channel, leading to a systematic underestimation of the true analyte concentration. Compared to the baseline condition of using the unlabeled 1-bromooctane (0 atom % D enrichment, 100% M+0 abundance), the 98 atom % D enrichment of the d4 analog minimizes this cross-talk .

Isotopic Purity Deuterium Enrichment Internal Standard

Chemical Purity of 1-Bromooctane-d4 (≥98%) Versus Unlabeled 1-Bromooctane

Suppliers consistently report a minimum chemical purity of ≥98% for 1-Bromooctane-d4 , which is comparable to the purity standards for high-grade unlabeled 1-bromooctane . While the purity is not superior, it is a critical specification that confirms the isotopic enrichment is not achieved at the expense of chemical integrity. A lower purity would introduce contaminant peaks that could co-elute with either the analyte or the internal standard, compromising method accuracy. This specification ensures that any observed signal is solely from the intended isotopologue and not from chemical impurities.

Chemical Purity Quality Control Internal Standard

Mass Spectrometric Differentiation: M+4 Mass Shift of 1-Bromooctane-d4 vs. Unlabeled and d17 Analogs

1-Bromooctane-d4 provides a nominal mass shift of +4 Da relative to the native 1-bromooctane analyte, with an exact mass difference of +4.029 Da (exact mass 197.107 Da for the d4 compound vs. 193.078 Da for the unlabeled) . This +4 Da shift is a carefully balanced design choice. It is sufficiently large to resolve the internal standard's signal from the analyte's M+2 (due to the natural abundance of 81Br) and M+4 isotopic peaks in a mass spectrometer, which can be a source of interference for an M+2 labeled standard [1]. Conversely, it avoids the potential chromatographic separation and solubility changes associated with the more heavily deuterated 1-bromooctane-d17 analog, which exhibits a +17 Da mass shift and a significantly higher density (1.217 g/mL) .

Mass Shift GC-MS LC-MS Isotopic Interference

Primary Application Scenarios for Procuring 1-Bromooctane-d4


Quantitative Analysis of 1-Bromooctane in Environmental Matrices via GC-MS

This is the primary and most validated use case for 1-Bromooctane-d4. In environmental monitoring studies, such as those tracking alkyl halide pollutants in water or soil, 1-bromooctane may be a target analyte . The d4-labeled analog is the recommended internal standard for GC-MS quantitation. Its +4 Da mass shift allows for unambiguous identification and quantification in selected ion monitoring (SIM) mode, effectively correcting for analyte losses during sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) and variations in instrument response. The 98 atom % D enrichment ensures that the internal standard's M+4 signal is not confounded by the M+4 isotope peak from the native analyte, which is crucial for accurate low-level detection [1].

Use as a Tracer and Internal Standard in Pharmacokinetic and Metabolism Studies

In drug discovery and development, 1-bromooctane-d4 can be employed as a tracer and internal standard to investigate the metabolic fate of bromoalkane-containing compounds or to quantify 1-bromooctane itself as a synthetic intermediate or byproduct in active pharmaceutical ingredient (API) manufacturing . Its near-identical chromatographic behavior to the unlabeled compound ensures that it accurately mimics the analyte's journey through the analytical system, from sample extraction to detection, thereby providing a robust correction factor for quantification in complex biological matrices like plasma or microsomal incubations [1]. The specified ≥98% chemical purity further supports its use in these regulated environments.

Method Development and Validation for 1-Bromooctane Quantification

Analytical laboratories developing new methods for the quantification of 1-bromooctane in any matrix (e.g., food contact materials, consumer products, chemical reaction mixtures) should procure 1-Bromooctane-d4 as the internal standard. Using a stable isotope-labeled version of the exact analyte is a fundamental tenet of method validation guidelines from bodies like the FDA and ICH . The procurement of the d4 analog over the d17 version may be favored in GC-MS method development due to its closer physicochemical properties to the analyte, which minimizes potential issues with chromatographic resolution and ensures that the internal standard is a more faithful surrogate for method optimization and robustness testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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